Rp-cAMPS triethylammonium salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

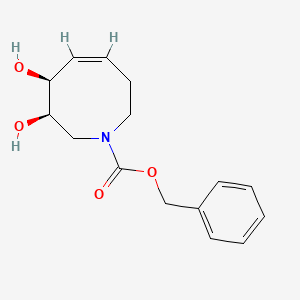

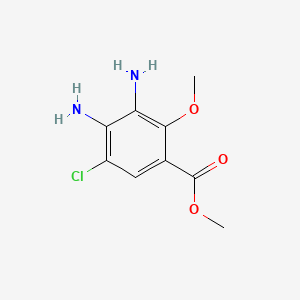

Rp-cAMPS triethylammonium salt is a cell-permeable cAMP analog . It acts as a competitive antagonist of cAMP-induced activation of PKA (IC 50 = 11 - 16 μM) by interacting with cAMP binding sites on the regulatory subunits . It is resistant to hydrolysis by phosphodiesterases .

Molecular Structure Analysis

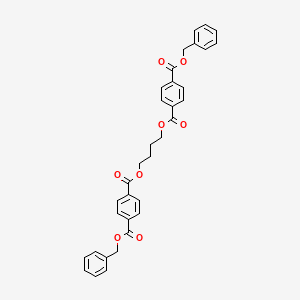

The molecular formula of Rp-cAMPS triethylammonium salt is C10H12N5O5PS.C6H15N . The molecular weight is 446.46 .Chemical Reactions Analysis

Rp-cAMPS triethylammonium salt acts as a competitive antagonist of cAMP-induced activation of PKA . It interacts with cAMP binding sites on the regulatory subunits .Physical And Chemical Properties Analysis

Rp-cAMPS triethylammonium salt is a white lyophilised solid . It is soluble to 100 mM in water .科学的研究の応用

Research in cAMP-Dependent Signaling

Due to its properties, Rp-cAMPS is broadly used in research involving cAMP-dependent signaling in vitro and in vivo . It helps in understanding the role of cAMP in various physiological processes.

Study of Phosphodiesterases

Rp-cAMPS is not hydrolyzed by bovine heart cAMP phosphodiesterase but can be hydrolyzed by yeast phosphodiesterase . This property makes it useful in studying the activity and specificity of different phosphodiesterases.

Role in Cell Biology

Rp-cAMPS has been used in cell biology research, particularly in studies related to cell signaling . It helps in understanding how cells respond to different stimuli.

Use in Gliotoxin Research

Gliotoxin, a secondary metabolite of the fungus Aspergillus fumigatus, suppresses macrophage immune function by subverting phosphatidylinositol 3,4,5-Trisphosphate homeostasis . Rp-cAMPS has been used in the study of this process .

Sonic Hedgehog Action Research

Rp-cAMPS has been used in research related to the Sonic hedgehog (Shh) protein, which plays a key role in the organization of the cells in a developing embryo . The study focused on the inversion of Sonic hedgehog action on its canonical pathway by electrical activity .

作用機序

Pharmacokinetics

It is known that rp-camps triethylammonium salt isresistant to hydrolysis by phosphodiesterases , which may influence its stability and bioavailability.

Result of Action

The molecular and cellular effects of Rp-cAMPS triethylammonium salt’s action primarily involve the inhibition of PKA activation . This can have various downstream effects depending on the specific cellular context. For example, one study found that Rp-cAMPS can inhibit synaptic plasticity .

Action Environment

It is known that the compound isresistant to hydrolysis by phosphodiesterases , suggesting that it may be relatively stable in various biological environments

特性

IUPAC Name |

(4aR,6R,7R,7aS)-6-(6-aminopurin-9-yl)-2-hydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol;N,N-diethylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N5O5PS.C6H15N/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7-4(19-10)1-18-21(17,22)20-7;1-4-7(5-2)6-3/h2-4,6-7,10,16H,1H2,(H,17,22)(H2,11,12,13);4-6H2,1-3H3/t4-,6-,7-,10-,21?;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXIPZMKSNMRTIV-NVGWRVNNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC.C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=S)(O1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CC.C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=S)(O1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27N6O5PS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rp-cAMPS triethylammonium salt | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,7S,8R)-8-Azido-2-oxa-6-azatricyclo[4.2.1.03,7]nonane](/img/structure/B570023.png)

![6H-Cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B570024.png)